molecular formula C13H15BF2O3 B2948244 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde CAS No. 2088247-40-7

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde

Cat. No. B2948244
CAS RN: 2088247-40-7
M. Wt: 268.07
InChI Key: ZYFPVORSGDORBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid pinacol ester compounds, such as the one you mentioned, are significant reaction intermediates in organic synthesis reactions . They have many applications in carbon-carbon coupling and carbon heterocoupling reactions . Due to their unique structure, they have good biological activity and pharmacological effects .


Synthesis Analysis

These compounds are often obtained through substitution reactions . The structure of the compound is usually verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The molecular structure of these compounds is often analyzed using X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values .


Chemical Reactions Analysis

In chemical reactions, these compounds are often used as nucleophiles in the Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be revealed by studying the molecular electrostatic potential and frontier molecular orbitals .

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to be used in various organic synthesis reactions, particularly in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound is likely to interact with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivative (the compound ) transfers an organic group to a metal catalyst, typically palladium .

Biochemical Pathways

It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of various biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect numerous biochemical pathways depending on the specific context of its use.

Pharmacokinetics

Boronic acids and their derivatives are generally considered to have good bioavailability due to their stability and the mild, functional group-tolerant conditions under which they react .

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use, particularly the compounds with which it is being reacted in a Suzuki-Miyaura cross-coupling reaction . The product of such a reaction could have various effects depending on its structure and properties.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of solvent, the temperature, and the presence of a base . These reactions are generally known for their robustness and tolerance to a wide range of conditions .

Advantages and Limitations for Lab Experiments

The advantages of using 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in lab experiments include its high sensitivity and selectivity for ROS detection, its non-toxic nature, and its compatibility with various imaging techniques. However, the limitations of using this compound include its relatively high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the use of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde in scientific research. These include the development of new fluorescent probes with improved sensitivity and selectivity for ROS detection, the use of this compound in the study of other biological processes, and the exploration of its potential therapeutic applications.
In conclusion, this compound is a valuable tool in scientific research for the detection of ROS in cells. Its high sensitivity and selectivity, non-toxic nature, and compatibility with various imaging techniques make it a popular choice for researchers. While there are limitations to its use, the future directions for this compound are promising, and it is likely to continue to play an important role in scientific research for years to come.

Synthesis Methods

The synthesis of 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde involves the reaction of 2,6-Difluorobenzaldehyde with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. This reaction leads to the formation of the desired compound with a yield of approximately 75%.

Scientific Research Applications

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used in scientific research for various purposes. It is commonly used as a fluorescent probe to detect reactive oxygen species (ROS) in cells. ROS plays a crucial role in various biological processes, and their detection is essential in understanding the underlying mechanisms of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

properties

IUPAC Name

2,6-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BF2O3/c1-12(2)13(3,4)19-14(18-12)8-5-10(15)9(7-17)11(16)6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFPVORSGDORBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.